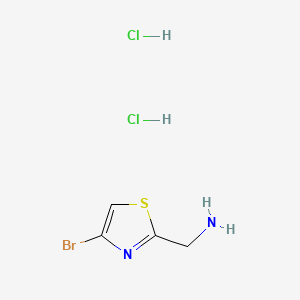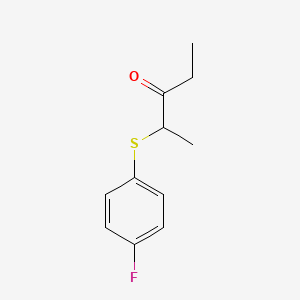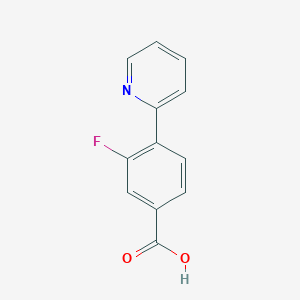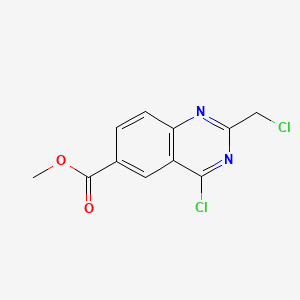
Methyl4-chloro-2-(chloromethyl)quinazoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate, typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in anhydrous conditions in the presence of chloroacetonitrile . This reaction yields 2-chloromethyl-4-methyl-quinazoline, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H8Cl2N2O2 |
|---|---|
分子量 |
271.10 g/mol |
IUPAC名 |
methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-8-7(4-6)10(13)15-9(5-12)14-8/h2-4H,5H2,1H3 |
InChIキー |
IDLLICFOJFPMHN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
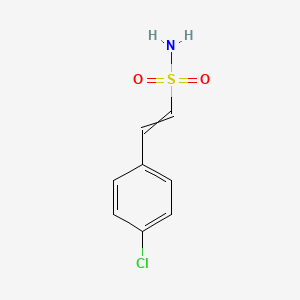
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
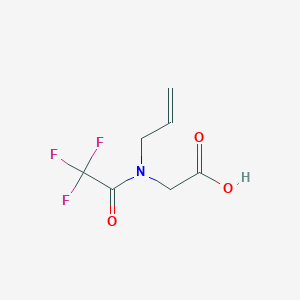
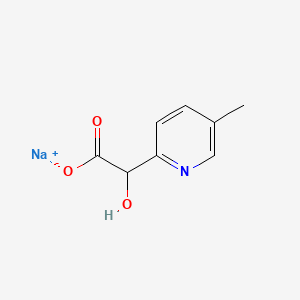
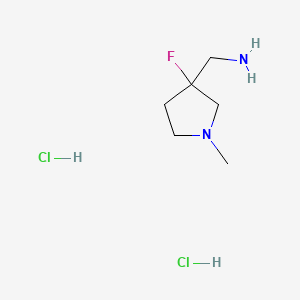
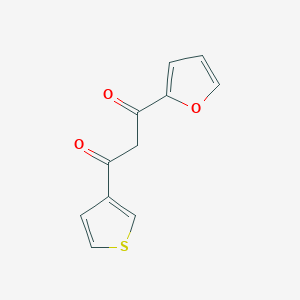
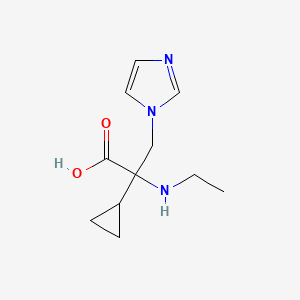
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)


